molecular formula C23H20BrN3O B12570322 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B12570322
M. Wt: 434.3 g/mol
InChI Key: JTWMFCPJMLUFQR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Name

The systematic name of this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole . This nomenclature reflects the compound’s core β-carboline structure, which is a tetracyclic framework comprising a pyrido[3,4-b]indole system. The substituents are explicitly described: a bromine atom at the 5-position of the phenyl ring and a pyridin-2-ylmethoxy group at the 2-position. The "2,3,4,9-tetrahydro" designation indicates partial saturation of the β-carboline ring system, specifically at positions 2, 3, 4, and 9, which reduces aromaticity in those regions.

Molecular Formula and Weight

The molecular formula of the compound is C23H20BrN3O , derived from its structural components: a β-carboline backbone, a brominated phenyl group, and a pyridinylmethoxy substituent. The molecular weight, calculated using standard atomic masses (C: 12.01, H: 1.008, Br: 79.90, N: 14.01, O: 16.00), is 434.3 g/mol .

Property Value
Molecular Formula C23H20BrN3O
Molecular Weight (g/mol) 434.3
CAS Registry Number 312922-16-0

Structural Isomerism and Tautomeric Forms

The compound exhibits positional isomerism due to the substitution pattern on the phenyl ring. The bromine atom at the 5-position and the pyridinylmethoxy group at the 2-position create a fixed ortho-bromo, para-methoxy arrangement. Alternative positional isomers could theoretically arise if the substituents occupy different positions (e.g., bromine at 4-position and methoxy at 3-position), though such variants are not reported in the literature for this specific scaffold.

Tautomerism is limited due to the saturation of the β-carboline ring system. In fully aromatic β-carbolines, prototropic tautomerism can occur between the indole nitrogen and adjacent carbon atoms. However, the tetrahydro modification in this compound locks the structure into a single tautomeric form, as the saturated bonds prevent conjugation shifts.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C23H20BrN3O/c24-15-8-9-21(28-14-16-5-3-4-11-25-16)19(13-15)22-23-18(10-12-26-22)17-6-1-2-7-20(17)27-23/h1-9,11,13,22,26-27H,10,12,14H2

InChI Key

JTWMFCPJMLUFQR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-beta-carboline Core

The tetrahydro-beta-carboline core is commonly synthesized via Pictet-Spengler cyclization, which involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline ring system. Recent literature describes efficient routes using acid-catalyzed dehydrative annulation reactions starting from 2-indolylmethyl azides and propargylic alcohols, which proceed via Friedel–Crafts-type alkylation and intramolecular cyclization to yield tetrahydro-beta-carbolines with good yields and functional group tolerance.

General procedure example:

Step Reagents & Conditions Outcome
1 2-indolylmethyl azide + propargylic alcohol, Yb(OTf)3 catalyst, 1,2-dichloroethane, 84 °C, 18 h Formation of tetrahydro-beta-carboline core via acid-catalyzed annulation
2 Workup: dilution with ethyl acetate, washing with saturated NaCl, drying, and purification by silica gel chromatography Isolated tetrahydro-beta-carboline intermediate

This method offers a facile and efficient route to the core scaffold, which can be further functionalized.

Functionalization of the Phenyl Ring

The phenyl ring bearing the 5-bromo and 2-(pyridin-2-ylmethoxy) substituents requires selective substitution:

  • Bromination: Electrophilic aromatic substitution can be employed to introduce bromine at the 5-position of the phenyl ring. This step typically uses brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve regioselectivity.

  • Pyridin-2-ylmethoxy substitution: The 2-(pyridin-2-ylmethoxy) group can be introduced via nucleophilic aromatic substitution or via Williamson ether synthesis. For example, the phenol derivative at the 2-position can be reacted with 2-(bromomethyl)pyridine under basic conditions to form the ether linkage.

Coupling of the Substituted Phenyl Ring to the Beta-Carboline Core

The final step involves the formation of the N-aryl bond between the tetrahydro-beta-carboline nitrogen and the substituted phenyl ring. This can be achieved by:

  • N-alkylation: Using a suitable halogenated phenyl derivative (e.g., 5-bromo-2-(pyridin-2-ylmethoxy)benzyl halide) to alkylate the nitrogen of the tetrahydro-beta-carboline under basic conditions.

  • Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination or related methods can be employed if the phenyl ring is halogenated and the beta-carboline nitrogen is available for coupling.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product
1 Pictet-Spengler or acid-catalyzed annulation 2-indolylmethyl azide + propargylic alcohol Yb(OTf)3, 1,2-DCE, 84 °C, 18 h Tetrahydro-beta-carboline core
2 Bromination Phenyl derivative NBS or Br2, controlled temp 5-bromo-phenyl intermediate
3 Ether formation (Williamson synthesis) 2-hydroxy-5-bromophenyl + 2-(bromomethyl)pyridine Base (e.g., K2CO3), solvent (DMF), heat 5-bromo-2-(pyridin-2-ylmethoxy)phenyl derivative
4 N-alkylation or cross-coupling Tetrahydro-beta-carboline + substituted phenyl halide Base or Pd catalyst, solvent, heat Target compound

Research Findings and Optimization Notes

  • The acid-catalyzed annulation method for tetrahydro-beta-carboline synthesis provides high atom economy and broad functional group tolerance, allowing for late-stage functionalization.

  • Selective bromination requires careful control of reaction conditions to avoid polybromination or substitution at undesired positions.

  • The ether linkage formation via Williamson synthesis is efficient when using appropriate bases and solvents, with DMF and potassium carbonate being common choices.

  • Coupling reactions benefit from the use of palladium catalysts with suitable ligands to enhance yield and selectivity.

  • Purification is typically achieved by silica gel chromatography using solvent mixtures such as petroleum ether/ethyl acetate in varying ratios depending on polarity.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Acid-catalyzed annulation Yb(OTf)3 (10 mol%), 1,2-DCE, 84 °C, 18 h 70-85 High selectivity for tetrahydro-beta-carboline
2 Bromination NBS, CH2Cl2, 0 °C to RT 75-90 Regioselective bromination at 5-position
3 Williamson ether synthesis K2CO3, DMF, 80-100 °C, 12 h 65-80 Efficient ether bond formation
4 N-alkylation or Pd-catalyzed coupling Base or Pd catalyst, toluene or DMF, 80-110 °C 60-85 High coupling efficiency

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Structure and Characteristics

The molecular formula of 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is C18H19BrN2OC_{18}H_{19}BrN_{2}O. The compound features a tetrahydro-beta-carboline core that is substituted at the C1 position with a bromo group and a pyridinylmethoxy phenyl moiety.

Antitumor Activity

Research has indicated that tetrahydro-beta-carbolines exhibit significant antitumor properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, compounds within this class have been shown to induce apoptosis in human cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins .

Antiviral Properties

Tetrahydro-beta-carbolines have also been explored for their antiviral activities. Preliminary studies suggest that the compound may exhibit inhibitory effects against viral infections by interfering with viral replication processes. This potential has been highlighted in studies focusing on compounds with similar structures .

Antimalarial Effects

The antimalarial activity of tetrahydro-beta-carbolines has garnered attention due to their ability to target the Plasmodium species responsible for malaria. Research indicates that derivatives of tetrahydro-beta-carboline can exhibit potent antimalarial effects, making them candidates for further development in malaria treatment strategies .

PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) inhibitors are crucial in treating erectile dysfunction and pulmonary hypertension. Some studies have reported that certain tetrahydro-beta-carboline derivatives possess PDE5 inhibitory activity, suggesting that this compound could be explored for similar therapeutic applications .

Case Study 1: Antitumor Activity Evaluation

A study conducted by researchers evaluated the cytotoxic effects of various tetrahydro-beta-carbolines on human cancer cell lines. The results indicated that specific substitutions on the beta-carboline core significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antiviral Screening

In another investigation, a series of synthesized tetrahydro-beta-carbolines were screened for antiviral activity against influenza virus strains. The findings revealed that certain compounds exhibited dose-dependent antiviral effects, suggesting potential therapeutic applications against viral infections .

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo-2-(pyridin-2-ylmethoxy)phenyl C₂₃H₂₁BrClN₃O 471.80 High lipophilicity (Br), potential for receptor binding (pyridinylmethoxy)
1-(2-Methoxyphenyl)-β-carboline 2-Methoxyphenyl C₁₈H₁₈N₂O 278.34 Lower molecular weight; methoxy group enhances solubility in polar solvents (e.g., DMSO)
1-(4-Fluorophenyl)-6-methoxy-β-carboline HCl 4-Fluorophenyl, 6-methoxy C₁₈H₁₈ClFN₂O 332.81 Fluorine improves metabolic stability; methoxy enhances crystallinity
1-(4-Fluorophenyl)-2-(methylsulfanyl-pyrimidinyl)-β-carboline 4-Fluorophenyl, methylsulfanyl-pyrimidinyl C₂₀H₁₈FN₃S 375.44 Sulfur-containing substituent increases metabolic resistance
1-(3-Chlorophenyl)-2-(imidazolylmethyl)-β-carboline 3-Chlorophenyl, imidazolylmethyl C₁₉H₁₇ClN₄ 336.82 Imidazole moiety may target enzymatic active sites

Key Observations:

  • Bromine vs. Halogen Substitutions : The bromine in the target compound increases steric bulk and lipophilicity compared to fluorine or chlorine in analogs . This may enhance membrane permeability but reduce aqueous solubility.
  • Pyridinylmethoxy vs. Methoxy/Pyrimidinyl : The pyridinylmethoxy group in the target compound offers dual hydrogen-bonding sites (pyridine N and ether O), unlike simpler methoxy or pyrimidinyl groups .
  • Sulfur-Containing Derivatives : Methylsulfanyl () and imidazolyl () substituents introduce heteroatoms that can modulate electronic properties and metabolic stability.

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s bromine and pyridinylmethoxy groups reduce solubility in polar solvents compared to methoxyphenyl analogs, which dissolve readily in DMSO .
  • Crystallinity : Fluorophenyl derivatives () exhibit higher crystallinity due to fluorine’s electronegativity, aiding in X-ray diffraction studies. The target compound may require advanced crystallographic software (e.g., SHELX ) for structural elucidation.
  • Hydrogen Bonding : Pyridinylmethoxy and bromine substituents create unique hydrogen-bonding networks, as analyzed via graph-set methodology ().

Biological Activity

1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline (CAS Number: 1417569-80-2) is a complex organic compound belonging to the beta-carboline class. This compound has garnered attention due to its diverse biological activities, which are significant in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H21BrClN3OC_{23}H_{21}BrClN_3O, with a molecular weight of 470.8 g/mol. The structure features a brominated phenyl group and a pyridinylmethoxy substituent, which contribute to its unique chemical properties and potential biological activities .

The biological activity of beta-carbolines, including this compound, is often attributed to their ability to interact with various molecular targets:

  • Neurotransmitter Receptors : These compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Enzyme Inhibition : They may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Anticholinesterase Activity

Research has shown that derivatives of beta-carbolines exhibit significant anticholinesterase activity. For instance, studies on similar compounds have demonstrated IC50 values ranging from 1.0 to 18.8 µM against BuChE, indicating potential for treating conditions like Alzheimer's disease . The specific interactions with the catalytic triad residues of BuChE suggest that this compound could act as a competitive inhibitor.

Cytotoxicity and Antiparasitic Activity

In vitro studies have indicated that certain beta-carboline derivatives exhibit low cytotoxicity while demonstrating potent activity against parasitic infections. For example, a related beta-carboline showed an IC50 of 14.9 µM against Trypanosoma cruzi, suggesting that this compound may also possess similar antiparasitic properties .

Study on Neuroprotective Effects

A study focusing on the neuroprotective effects of beta-carbolines indicated that compounds with extended aromatic systems were particularly effective in inhibiting AChE activity. This suggests that the structural features of this compound may enhance its efficacy as a neuroprotective agent .

Inhibition Kinetics

Kinetic studies using the modified Ellman’s method have been employed to assess the inhibition type of similar compounds against BuChE. The results indicated competitive inhibition mechanisms for some beta-carbolines, which could be extrapolated to hypothesize similar behavior for this compound .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticholinesterase ActivityInhibits AChE and BuChE; potential for Alzheimer's therapy
CytotoxicityLow cytotoxicity in mammalian cells
Antiparasitic ActivityEffective against Trypanosoma cruzi
Neuroprotective EffectsPotential modulation of neurotransmitter systems

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